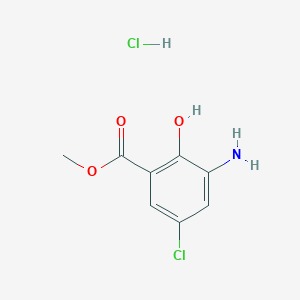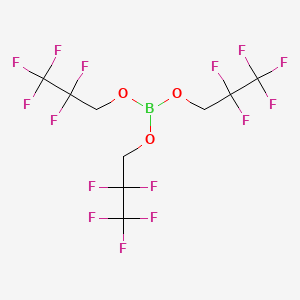
Tris(2,2,3,3,3-pentafluoropropyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,2,3,3,3-pentafluoropropyl)borate, also known as TFPB, is a boron-containing compound that has found wide use in a variety of scientific research applications. It is a colorless, crystalline solid that is highly soluble in water and most organic solvents. TFPB is a versatile compound that can be used as a catalyst, a reagent, and an electrolyte. It is also used as a stabilizer for organic solvents and as an additive in fuel cells.
Scientific Research Applications
Tris(2,2,3,3,3-pentafluoropropyl)borate has found wide use in a variety of scientific research applications. It is used as a catalyst in organic synthesis, a reagent in analytical chemistry, and an electrolyte in fuel cells. It is also used as a stabilizer for organic solvents and as an additive in electrochemical cells. Additionally, Tris(2,2,3,3,3-pentafluoropropyl)borate has been used in the synthesis of polymers and in the synthesis of nanomaterials.
Mechanism of Action
Tris(2,2,3,3,3-pentafluoropropyl)borate acts as a catalyst in a variety of reactions. It acts as a Lewis acid, which is a type of molecule that can accept electrons from other molecules. This enables it to catalyze a variety of reactions, such as nucleophilic substitution and electrophilic addition reactions. Additionally, Tris(2,2,3,3,3-pentafluoropropyl)borate can act as a proton donor, which means that it can donate protons to other molecules, which can also facilitate a variety of reactions.
Biochemical and Physiological Effects
Tris(2,2,3,3,3-pentafluoropropyl)borate has been found to be relatively non-toxic in laboratory studies. It has been found to have no effect on the growth of bacteria or fungi, and it has not been found to be mutagenic or carcinogenic. Additionally, it has not been found to be hazardous to humans or animals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Tris(2,2,3,3,3-pentafluoropropyl)borate in laboratory experiments is that it is a highly soluble compound, which makes it easy to use in a variety of solutions. Additionally, it is a relatively non-toxic compound, which makes it safe to use in laboratory experiments. However, one of the main limitations of using Tris(2,2,3,3,3-pentafluoropropyl)borate is that it is a relatively expensive compound, which can limit its use in some laboratory experiments.
Future Directions
There are a number of potential future directions for research involving Tris(2,2,3,3,3-pentafluoropropyl)borate. One potential direction is to explore its use as a catalyst in a variety of reactions, such as nucleophilic substitution and electrophilic addition reactions. Additionally, research could be conducted to explore the potential use of Tris(2,2,3,3,3-pentafluoropropyl)borate as an additive in fuel cells and as a stabilizer for organic solvents. Furthermore, research could be conducted to explore the potential use of Tris(2,2,3,3,3-pentafluoropropyl)borate in the synthesis of polymers and nanomaterials. Finally, research could be conducted to explore the potential use of Tris(2,2,3,3,3-pentafluoropropyl)borate in drug delivery systems and in the development of new pharmaceuticals.
Synthesis Methods
Tris(2,2,3,3,3-pentafluoropropyl)borate is synthesized through a process of reacting boric acid with pentafluoropropanol in aqueous solution. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as silver nitrate. The reaction is then heated to a temperature of around 120°C and the reaction mixture is stirred for approximately one hour. The reaction is then cooled to room temperature and the resulting product is filtered and washed with water.
properties
IUPAC Name |
tris(2,2,3,3,3-pentafluoropropyl) borate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF15O3/c11-4(12,7(17,18)19)1-26-10(27-2-5(13,14)8(20,21)22)28-3-6(15,16)9(23,24)25/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUUWQSRUNMMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCC(C(F)(F)F)(F)F)(OCC(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF15O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2,2,3,3,3-pentafluoropropyl)borate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

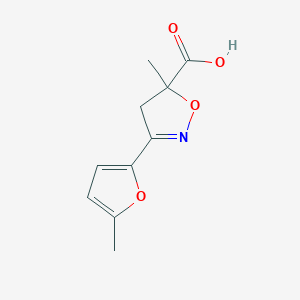
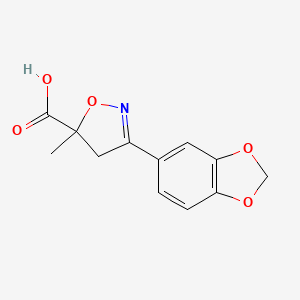
![5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350225.png)
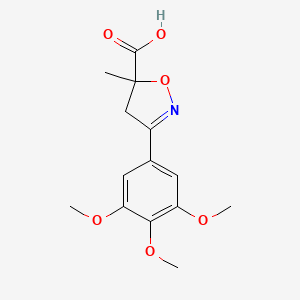
![5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350234.png)


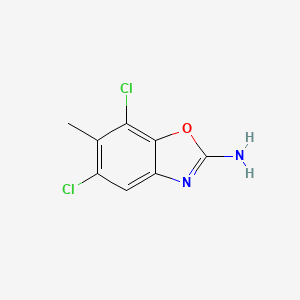
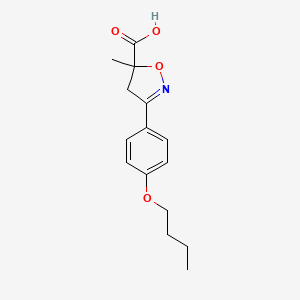
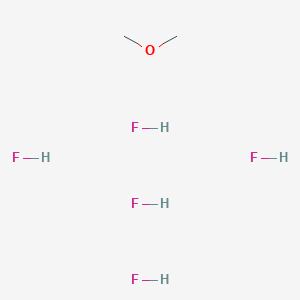

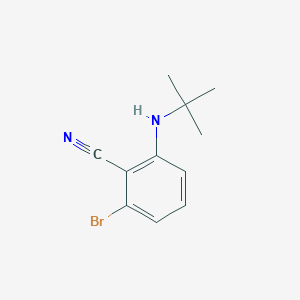
![[4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride; 95%](/img/structure/B6350319.png)
